2-(5-{[4-(Propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine
Description
This compound features a 1,2,4-oxadiazole core linked to a pyridine ring at position 3 and a [4-(propan-2-yl)phenoxy]methyl group at position 5 (Figure 1). The pyridine ring may facilitate π-π stacking interactions in biological targets.
Properties
IUPAC Name |
5-[(4-propan-2-ylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12(2)13-6-8-14(9-7-13)21-11-16-19-17(20-22-16)15-5-3-4-10-18-15/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJLMSZIVOHGCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[4-(Propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.
Attachment of the pyridine ring: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling agent such as a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(5-{[4-(Propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol.
Scientific Research Applications
2-(5-{[4-(Propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(5-{[4-(Propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the oxadiazole and pyridine rings, affecting physicochemical and pharmacological properties.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Research Findings
Halogen vs. Alkyl Groups: Dichlorophenoxy () increases molecular weight and lipophilicity, which may enhance potency but reduce solubility. The isopropyl group in the target compound provides a compromise .
Heterocycle Modifications : Piperidine-linked oxadiazoles (–14) introduce basicity, favoring salt formation and solubility—a contrast to the neutral pyridine in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
